(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate
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Overview
Description
RS 116 0086 is a synthetic organic compound known for its bioactive properties.
Preparation Methods
The synthesis of RS 116 0086 involves multiple steps, typically starting with the preparation of a suitable precursor. The synthetic route often includes reactions such as alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
RS 116 0086 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
RS 116 0086 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of RS 116 0086 involves its interaction with specific molecular targets, such as receptors or enzymes. It acts as an antagonist at the 5-hydroxytryptamine receptor 4, modulating the activity of this receptor and influencing various physiological processes. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses .
Comparison with Similar Compounds
RS 116 0086 can be compared with other similar compounds, such as:
RS 116 0085: Another synthetic organic compound with similar bioactive properties but differing in its specific molecular structure and target interactions.
RS 116 0087: A compound with a similar core structure but modified functional groups, leading to different chemical reactivity and biological effects.
The uniqueness of RS 116 0086 lies in its specific interaction with the 5-hydroxytryptamine receptor 4 and its distinct chemical properties that make it suitable for various applications .
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-2-3-9-20-10-7-15(8-11-20)14-24-19(21)16-5-4-6-17-18(16)23-13-12-22-17/h4-6,15H,2-3,7-14H2,1H3 |
InChI Key |
YGXXLNHVBNARBP-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS 116 0086; RS1160086; RS-1160086. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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